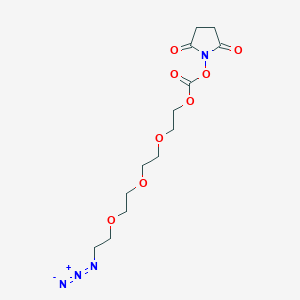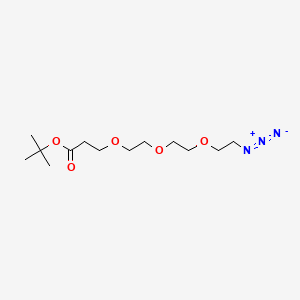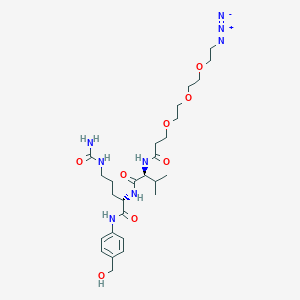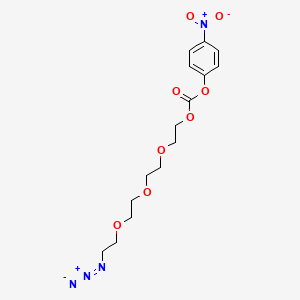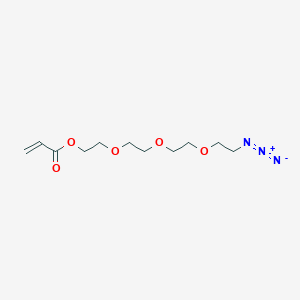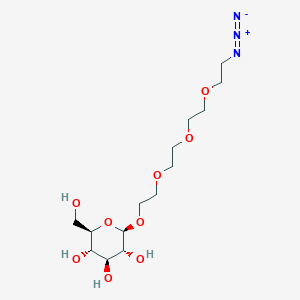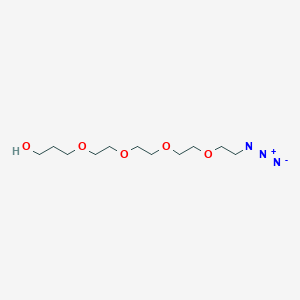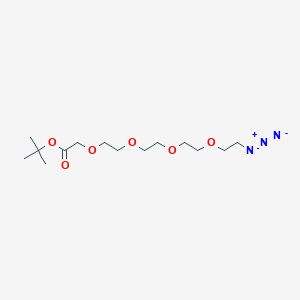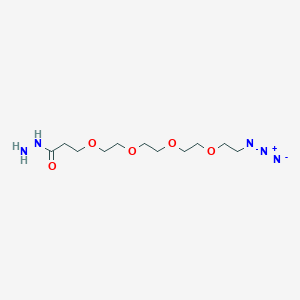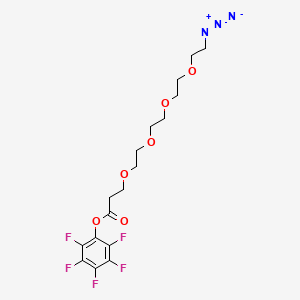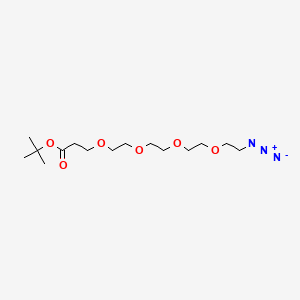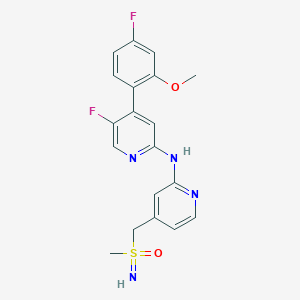
Enitociclib
Overview
Description
Mechanism of Action
BAY-1251152, also known as Enitociclib or VIP152, is a potent and highly selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key player in the transcription of short-lived anti-apoptotic survival proteins and oncogenes .
Target of Action
The primary target of BAY-1251152 is CDK9 , a cyclin-dependent kinase that plays a crucial role in cell division and gene transcription . CDK9 is part of the Positive Transcription Elongation Factor b (P-TEFb), which is essential for the transcription of short-lived anti-apoptotic survival proteins and oncogenes .
Mode of Action
BAY-1251152 binds to and blocks the phosphorylation and kinase activity of CDK9 . This prevents P-TEFb-mediated activation of RNA Polymerase II, leading to the inhibition of gene transcription of various anti-apoptotic proteins .
Biochemical Pathways
The inhibition of CDK9 by BAY-1251152 affects the transcription of short-lived anti-apoptotic survival proteins and oncogenes such as MYC and MCL-1 . These proteins play critical roles in cancer cell growth and survival, and their inhibition can lead to the death of cancer cells .
Pharmacokinetics
BAY-1251152 is administered intravenously over 30 minutes once weekly for 21-day cycles . The mean elimination half-life of BAY-1251152 is between 3-9 hours, with no accumulation over multiple doses . The mean area under the curve (AUC) of the 30 mg cohort was within the expected therapeutic exposure range based on preclinical studies .
Result of Action
The inhibition of CDK9 by BAY-1251152 leads to significant, but short-lived, reductions in the levels of MYC, MCL-1, and PCNA mRNA in whole blood . This indicates that BAY-1251152 treatment can effectively inhibit the transcription of these oncogenes and anti-apoptotic proteins, potentially leading to the death of cancer cells .
Action Environment
The efficacy of BAY-1251152 can be influenced by various environmental factors. For instance, the COVID-19 pandemic has highlighted the liabilities of anti-CD20 antibodies and BTK inhibitors regarding vaccine efficacy .
Preparation Methods
The synthetic routes and reaction conditions for BAY1251152 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions that involve the selective inhibition of CDK9. Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Chemical Reactions Analysis
BAY1251152 undergoes various chemical reactions, primarily focusing on its interaction with CDK9. The compound binds to and blocks the phosphorylation and kinase activity of CDK9, thereby preventing PTEFb-mediated activation of RNA polymerase II. This leads to the inhibition of gene transcription of various anti-apoptotic proteins . Common reagents and conditions used in these reactions include specific inhibitors and controlled laboratory environments to ensure the selective inhibition of CDK9 .
Scientific Research Applications
BAY1251152 has shown significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It has been studied extensively for its anti-cancer properties, especially in hematologic cancers such as acute myelogenous leukemia, non-Hodgkin lymphoma, and chronic lymphocytic leukemia . The compound’s ability to selectively inhibit CDK9 makes it a valuable tool in understanding the role of transcriptional regulation in cancer and other diseases .
Comparison with Similar Compounds
BAY1251152 is unique in its high selectivity and potency as a CDK9 inhibitor. Similar compounds include other CDK inhibitors such as AT-7519 and flavopiridol. BAY1251152 stands out due to its improved selectivity and target modulation, which may result in better efficacy and safety profiles .
Properties
IUPAC Name |
5-fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(methylsulfonimidoyl)methyl]pyridin-2-yl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O2S/c1-27-17-8-13(20)3-4-14(17)15-9-19(24-10-16(15)21)25-18-7-12(5-6-23-18)11-28(2,22)26/h3-10,22H,11H2,1-2H3,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCUMZWULWOUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC(=NC=C2F)NC3=NC=CC(=C3)CS(=N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701110196 | |
| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610358-59-2 | |
| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610358-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-5-Fluoro-4-(4-fluoro-2-methoxyphenyl)-N-[4-[(S-methylsulfonimidoyl)methyl]-2-pyridinyl]-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701110196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


